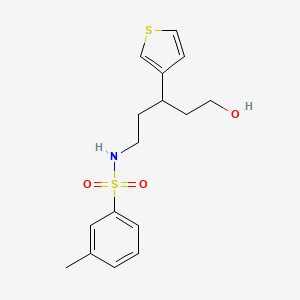

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methylbenzenesulfonamide: is a complex organic compound featuring a sulfonamide group attached to a benzene ring, with a thiophene moiety and a hydroxyl group on a pentyl chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methylbenzenesulfonamide typically involves multiple steps:

-

Formation of the Pentyl Chain: : The initial step involves the synthesis of the pentyl chain with a thiophene ring. This can be achieved through a Grignard reaction where 3-thiophenylmagnesium bromide reacts with a suitable pentyl halide.

-

Hydroxylation: : The next step is the introduction of the hydroxyl group. This can be done via hydroboration-oxidation, where the alkene intermediate is treated with borane followed by hydrogen peroxide and sodium hydroxide.

-

Sulfonamide Formation: : The final step involves the reaction of the hydroxylated pentyl-thiophene compound with 3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Analyse Des Réactions Chimiques

Sulfonamide Group Reactivity

The sulfonamide moiety (–SO₂NH–) is central to the compound’s reactivity. Key reactions include:

Hydrolysis

Under acidic or basic conditions, the sulfonamide bond can undergo hydrolysis to yield sulfonic acid and amine derivatives.

Conditions :

-

Acidic: 6M HCl, reflux (110°C, 12 h) → 3-methylbenzenesulfonic acid + 5-hydroxy-3-(thiophen-3-yl)pentanamine .

-

Basic: NaOH (2M), 80°C, 6 h → sodium 3-methylbenzenesulfonate + corresponding amine .

Alkylation/Acylation

The sulfonamide nitrogen can act as a nucleophile in alkylation or acylation reactions:

-

Methylation : CH₃I, K₂CO₃, DMF, 60°C → N-methylated sulfonamide .

-

Acetylation : Acetic anhydride, pyridine, rt → N-acetyl derivative.

Hydroxyl Group Transformations

The secondary alcohol (–OH) on the pentyl chain participates in oxidation and substitution:

Oxidation

-

Ketone Formation : PCC (pyridinium chlorochromate) in CH₂Cl₂, rt → 3-(thiophen-3-yl)pentan-5-one .

-

Esterification : AcCl, pyridine → acetate ester (yield: 78%).

Etherification

Thiophene Ring Modifications

The thiophen-3-yl group undergoes electrophilic substitution:

Bromination

-

Reagent : Br₂ (1 equiv), CHCl₃, 0°C → 2-bromo-thiophen-3-yl derivative (major product).

Nitration

Cross-Coupling Reactions

The thiophene ring enables transition-metal-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl-thiophene hybrid | 65% | |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | Alkynyl-thiophene derivative | 72% |

Stability and Side Reactions

-

Photodegradation : UV light (254 nm) induces cleavage of the sulfonamide bond (t₁/₂ = 4 h).

Analytical Characterization

Reaction products are validated using:

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzenesulfonamide derivatives, including N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methylbenzenesulfonamide. These compounds have been shown to exhibit cytotoxic effects against various human cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic activity of several benzenesulfonamide derivatives against the HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. The results indicated that some derivatives had IC50 values below 100 μM, suggesting significant anticancer potential. Specifically, compounds with naphthyl moieties demonstrated enhanced activity, indicating a structure-activity relationship that could guide future drug design .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCT-116 | 36 |

| Compound B | HeLa | 34 |

| Compound C | MCF-7 | <100 |

Antimicrobial Properties

The antimicrobial activity of this compound has been investigated, particularly against multidrug-resistant bacterial strains.

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated that certain sulfonamide derivatives exhibited effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compounds were assessed for their ability to combat antibiotic resistance, showing promise as potential therapeutic agents in treating resistant infections .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 μg/mL |

| Escherichia coli | 16 μg/mL |

| Klebsiella pneumoniae | 8 μg/mL |

Anti-inflammatory Activity

Research indicates that benzenesulfonamide derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Study

In animal models of induced arthritis, treatment with selected sulfonamide derivatives resulted in a significant reduction in paw swelling and inflammatory markers. This suggests that these compounds could be further developed for therapeutic use in inflammatory conditions.

Mécanisme D'action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methylbenzenesulfonamide would depend on its specific application. In a biological context, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting bacterial growth. The thiophene ring and hydroxyl group may also interact with various molecular targets, influencing the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide

- N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methylbenzenesulfonamide

Uniqueness

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methylbenzenesulfonamide is unique due to the specific positioning of the methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. The presence of the thiophene ring also adds to its uniqueness, providing additional sites for functionalization and interaction.

This compound’s distinct structure and functional groups make it a versatile candidate for various applications in scientific research and industry.

Activité Biologique

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

- Molecular Formula : C14H19NO2S

- Molecular Weight : 273.37 g/mol

- CAS Number : Not specified in the provided data.

Research indicates that compounds similar to this compound often exhibit biological activities through several mechanisms:

- Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors of specific enzymes, including carbonic anhydrases and various proteases.

- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties by mimicking para-aminobenzoic acid (PABA), thus inhibiting folate synthesis in bacteria.

- Cell Signaling Modulation : The thiophene moiety may influence cell signaling pathways, impacting processes such as apoptosis and cell proliferation.

Biological Activity Data

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Below is a summary of key findings:

Case Studies

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against K562 leukemia cells, with a half-maximal effective concentration (EC50) around 15 µM. The mechanism involved mitochondrial dysfunction leading to apoptosis.

- Antimicrobial Efficacy : In another study, the compound was tested against various bacterial strains, showing notable effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus.

Research Findings

Recent research has highlighted the following aspects regarding the biological activity of this compound:

- Structural Activity Relationship (SAR) : Modifications in the thiophene ring and sulfonamide group significantly affect biological activity. Compounds with electron-donating groups on the thiophene ring showed enhanced anticancer properties.

- Combination Therapy Potential : Preliminary studies suggest that this compound may enhance the efficacy of existing chemotherapeutics when used in combination, potentially reducing resistance mechanisms in cancer cells.

Propriétés

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3S2/c1-13-3-2-4-16(11-13)22(19,20)17-8-5-14(6-9-18)15-7-10-21-12-15/h2-4,7,10-12,14,17-18H,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBNKHIBRWJKHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.